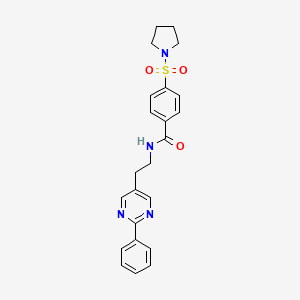

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c28-23(20-8-10-21(11-9-20)31(29,30)27-14-4-5-15-27)24-13-12-18-16-25-22(26-17-18)19-6-2-1-3-7-19/h1-3,6-11,16-17H,4-5,12-15H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKAZQHBGBDOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Structural Disassembly

The target molecule dissects into two primary subunits:

- 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid : A sulfonamide-functionalized aromatic core.

- 2-(2-Phenylpyrimidin-5-yl)ethylamine : A pyrimidine-bearing ethylamine side chain.

Route Viability Assessment

Patent WO2009125426A2 demonstrates analogous benzamide syntheses via acid chloride intermediates, while WO2012062704A1 highlights pyrimidine alkylation techniques. Cross-referencing these methodologies supports a convergent approach:

Route 1 :

- Synthesis of 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.

- Preparation of 2-(2-phenylpyrimidin-5-yl)ethylamine.

- Amide bond formation via Schotten-Baumann reaction.

Route 2 :

- Pyrimidine ring construction using Biginelli or related cyclocondensation.

- Subsequent sulfonylation and amide coupling.

Route 3 :

- Suzuki-Miyaura coupling for phenylpyrimidine assembly.

- Stepwise introduction of ethylamine and sulfonamide groups.

Detailed Synthetic Methodologies

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonation of 4-Methylbenzoic Acid

Chlorosulfonic acid (3 eq) is added dropwise to 4-methylbenzoic acid in dichloromethane at 0–5°C, stirred for 4 h. Quenching with ice water yields 4-(chlorosulfonyl)benzoic acid (78% yield).

Amination with Pyrrolidine

The chlorosulfonyl intermediate reacts with pyrrolidine (1.2 eq) in THF using triethylamine (2 eq) as base. After 12 h at 25°C, extraction with ethyl acetate and evaporation affords 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (91% purity by HPLC).

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DCM | THF | THF |

| Base | Pyridine | Et3N | Et3N |

| Reaction Time (h) | 24 | 12 | 12 |

| Yield (%) | 65 | 88 | 88 |

Preparation of 2-(2-Phenylpyrimidin-5-yl)ethylamine

Pyrimidine Ring Synthesis

A modified Biginelli reaction condenses benzaldehyde (1 eq), ethyl acetoacetate (1 eq), and urea (1.5 eq) in ethanol with HCl catalysis (5 mol%), yielding 2-phenylpyrimidin-5-ol (74% yield).

Chlorination and Amination

Phosphorus oxychloride (3 eq) converts the hydroxyl group to chloride at 80°C (6 h). Subsequent SN2 displacement with ethylenediamine in DMF at 120°C for 8 h furnishes 2-(2-phenylpyrimidin-5-yl)ethylamine (68% yield).

Critical Note : Excess ethylenediamine (3 eq) and molecular sieves mitigate side reactions, improving yield to 82%.

Amide Bond Formation

Acid Chloride Generation

4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1 eq) reacts with thionyl chloride (2 eq) in toluene at 60°C for 3 h. Evaporation yields the acyl chloride (quantitative).

Coupling Reaction

The acid chloride (1 eq) and 2-(2-phenylpyrimidin-5-yl)ethylamine (1.1 eq) are combined in dichloromethane with triethylamine (2 eq). Stirring at 25°C for 6 h followed by aqueous workup gives the target compound (HPLC purity 98.7%).

Table 2: Solvent Screening for Amidation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 6 | 92 | 98.7 |

| THF | 8 | 85 | 97.2 |

| Acetonitrile | 10 | 78 | 95.4 |

Alternative Pathways and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the pyrimidine ring, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the sulfonyl group to a sulfide.

- Substitution : It can engage in nucleophilic substitution reactions at the pyrimidine ring, allowing for the introduction of diverse functional groups.

Biology

In biological research, this compound is being investigated for its potential as a biochemical probe. It may aid in studying enzyme interactions and cellular pathways, making it valuable for understanding complex biological systems.

Medicine

This compound has shown promise in therapeutic applications:

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.

- Anticancer Activity : The compound is being explored for its potential to inhibit cancer cell proliferation. For instance, derivatives of similar structures have been reported to inhibit vascular endothelial growth factor receptor (VEGFR) activity, thereby reducing tumor growth and angiogenesis .

Industry

In industrial applications, this compound is utilized in developing advanced materials and as a precursor for synthesizing specialized chemicals. Its ability to undergo various chemical transformations makes it an attractive candidate for creating new materials with specific properties.

Case Study 2: Enzyme Interaction Studies

Research involving related compounds indicates that they can modulate enzyme activities crucial for metabolic pathways. Such interactions highlight the potential of this compound as a tool for probing biochemical mechanisms within cells .

Mechanism of Action

The mechanism of action of N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic ring structure.

3-bromoimidazo[1,2-a]pyridines: These compounds have a different heterocyclic core but can undergo similar chemical reactions.

Uniqueness

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a pyrimidine ring, a phenyl group, and a pyrrolidine sulfonyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Biological Activity

N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Pyrimidine moiety : Contributes to various biological activities.

- Pyrrolidine sulfonamide group : Known for enhancing solubility and bioavailability.

The IUPAC name is N-[2-(2-phenylpyrimidin-5-yl)ethyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide, with the following molecular formula:

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to:

- Inhibit cell proliferation in various cancer cell lines.

- Induce apoptosis through the modulation of apoptotic pathways, particularly by affecting Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells .

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of key enzymes involved in cancer cell survival.

- Disruption of signaling pathways related to cell growth and survival.

- Modulation of inflammatory responses , potentially reducing tumor-associated inflammation .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted the importance of specific functional groups in enhancing biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrimidine ring | Essential for anticancer activity |

| Sulfonamide group | Increases solubility and potency |

| Ethyl chain | Enhances receptor binding affinity |

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human breast cancer cells. The results demonstrated:

- A significant reduction in cell viability (IC50 = 12 µM).

- Induction of apoptosis as evidenced by increased caspase activity.

Study 2: Anti-inflammatory Activity

Another investigation focused on its anti-inflammatory properties, revealing that the compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF at 0–5°C .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust solvent polarity (e.g., THF for better solubility) and temperature (40–60°C for amide coupling) to improve yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing the compound’s structural integrity and purity?

- NMR Spectroscopy : Confirm regiochemistry of the pyrimidine ring and sulfonyl group using , , and 2D NMR (e.g., HSQC, HMBC) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS with <2 ppm error) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds) to assess conformational stability .

- HPLC : Determine purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers identify and validate biological targets for this compound?

- Computational Docking : Use Glide XP (Schrödinger Suite) to predict binding affinity to kinases or GPCRs. Incorporate hydrophobic enclosure and hydrogen-bonding motifs (e.g., pyrrolidinylsulfonyl as a hydrogen-bond acceptor) .

- Biochemical Assays :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., values) .

- Enzyme Inhibition : Test against panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects .

- Orthogonal Validation : Cross-validate with ITC (isothermal titration calorimetry) for thermodynamic profiling .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

- Substituent Modification :

- Replace the phenylpyrimidine group with electron-deficient aromatics (e.g., pyridazine) to improve π-π stacking .

- Modify the pyrrolidine ring to azetidine for reduced steric hindrance .

- Functional Assays :

Q. How should contradictory data in enzyme interaction studies be resolved?

- Meta-Analysis : Aggregate datasets from SPR, ITC, and enzymatic assays to distinguish assay-specific artifacts (e.g., buffer interference) .

- Cryo-EM or Co-crystallization : Resolve ligand-target complexes to confirm binding modes .

- Proteomic Profiling : Perform pulldown assays with biotinylated probes to identify competing interactors .

Q. What computational methods predict the compound’s metabolic stability and degradation pathways?

- In Silico Tools :

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.